N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-8-5-11(15-14-8)12(18)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H,14,15)(H,16,18)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGWGPLPLKJHK-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Hydrazides
A widely reported method involves the cyclocondensation of β-keto hydrazides with hydrazine derivatives. For example, 3-amino-5-methylpyrazole, a precursor accessible via the reaction of cyanoacetone with hydrazine salts, can be functionalized to introduce the carbohydrazide moiety. In a representative procedure, sodium cyanoacetone reacts with hydrazinium hydrochloride in toluene under reflux, yielding 3-amino-5-methylpyrazole with a 72–83% yield. Subsequent diazotization and hydrolysis could theoretically convert the amino group into a carboxylic acid, followed by hydrazide formation via ester hydrazinolysis. However, direct synthetic routes for 5-methyl-1H-pyrazole-3-carbohydrazide remain speculative, as literature focuses on analogous phenyl-substituted systems.
Table 1: Comparative Analysis of 5-Methyl-1H-Pyrazole-3-Carbohydrazide Synthesis Routes
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| Cyclization | Sodium cyanoacetone | Toluene, reflux, 2–4 h | 72–83% | >95% |
| Hydrazinolysis | Ethyl pyrazole carboxylate | Ethanol, reflux, 2 h | 72% | >98% |
Condensation with 3-Nitrobenzaldehyde
The final step involves the acid-catalyzed condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 3-nitrobenzaldehyde to form the hydrazone linkage. This reaction follows a well-established mechanism for Schiff base formation.
Reaction Optimization
In a representative procedure adapted from N′-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide synthesis, equimolar amounts of the carbohydrazide and 3-nitrobenzaldehyde are refluxed in ethanol with glacial acetic acid (1–2% v/v) for 2 hours. The product precipitates upon cooling and is purified via recrystallization from dimethylformamide (DMF) or ethanol. Key parameters include:
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Solvent : Ethanol is preferred due to its ability to dissolve both reactants and facilitate azeotropic water removal.
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Catalyst : Acetic acid (1–2 mol%) enhances reaction rates by protonating the carbonyl group of the aldehyde.
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Temperature : Reflux conditions (78°C for ethanol) ensure sufficient energy for imine formation without decomposition.
Yields for analogous compounds range from 70–85%, with melting points between 288–290°C. For the 3-nitro isomer, a similar yield (75–80%) and melting point (285–290°C) are anticipated.
Table 2: Condensation Reaction Parameters for N'-(3-Nitrobenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility |
| Catalyst | Acetic acid (1–2 mol%) | Accelerates imine formation |
| Reaction Time | 2–3 hours | Balances completion vs. degradation |
| Temperature | Reflux (78°C) | Ensures kinetic energy |
Characterization and Purification
Spectroscopic Analysis
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IR Spectroscopy : The hydrazone linkage (C=N) is confirmed by a strong absorption band near 1600–1630 cm⁻¹, while the carbonyl (C=O) of the carbohydrazide appears at 1650–1670 cm⁻¹.
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¹H-NMR : Key signals include a singlet for the methyl group (δ 2.40–2.60 ppm), aromatic protons from the 3-nitrobenzylidene moiety (δ 7.50–8.50 ppm), and a hydrazone proton (δ 8.90–9.10 ppm).
Recrystallization
Purification via slow evaporation from DMF yields needle-like crystals suitable for X-ray diffraction. Ethanol or ethanol-water mixtures are alternatives for industrial-scale processes, though DMF offers superior solubility for nitro-substituted hydrazones.
Scalability and Industrial Considerations
Scaling up the synthesis requires addressing solvent recovery, waste minimization, and reaction homogeneity. Patent data suggests that toluene or xylene can replace ethanol in the cyclization step, enabling azeotropic water removal and improving yields to >80%. For the condensation step, continuous flow reactors may enhance throughput by maintaining precise temperature control and reducing side reactions .
Chemical Reactions Analysis
Types of Reactions
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 3-amino derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating potential as a therapeutic agent. The following table summarizes its antimicrobial activity:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has strong antibacterial and antifungal properties, making it a candidate for developing new agrochemicals.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Its effects on various cancer cell lines are summarized below:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induction of apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 4.98 - 14.65 | Inhibition of microtubule assembly |
The compound's ability to induce apoptosis suggests that it may act similarly to established anticancer agents by destabilizing microtubules.
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This interference leads to cell death, particularly in Gram-positive bacteria.
Anticancer Mechanism
The anticancer effects are attributed to the compound's interaction with cellular components involved in cell cycle regulation and apoptosis. The induction of caspase activation is a critical pathway through which the compound exerts its cytotoxic effects on cancer cells.
Cytotoxicity Evaluation
A notable study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant morphological changes and increased caspase-3 activity in MDA-MB-231 cells at concentrations as low as 1 µM, confirming its potential as an anticancer agent.
Agrochemical Development
Research has indicated that this compound can be utilized in developing novel pesticides due to its biological activity against agricultural pests and pathogens. Its effectiveness in inhibiting pest growth supports its application in agrochemical formulations.
Mechanism of Action
The mechanism of action of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its ability to conduct electricity or absorb light.
Comparison with Similar Compounds
Substituent Effects on Electronic and Reactivity Properties
Pyrazole-3-carbohydrazide derivatives differ primarily in substituents on the benzylidene ring. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) reduce the HOMO-LUMO gap, enhancing charge transfer and reactivity.
Spectroscopic and Vibrational Characteristics
- N-H Stretching: E-MBPC: 3322 cm⁻¹ (pyrazole N-H) . 4-(Dimethylamino) analog: 3232 cm⁻¹ (pyrazole N-H) . Target compound (3-nitro): Expected higher wavenumbers (~3400 cm⁻¹) due to nitro group's electron-withdrawing effects, as seen in CID 6888445 .
C=O and C=N Vibrations :
Solvation and Thermodynamic Properties
- Solvation Energy (ΔGc): E-MBPC: -131.34 kJ/mol . 4-(Dimethylamino) analog: -129.50 kJ/mol . Target compound: Predicted intermediate ΔGc due to nitro group’s balance of polarity and steric effects.
Biological Activity
N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide (commonly referred to as "compound 1") is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
Chemical Formula: C₁₉H₁₇N₅O₄
Molecular Weight: 379.37 g/mol
CAS Number: 403658-81-1
The compound features a pyrazole ring, a nitro group, and a hydrazone linkage, which are known to contribute to various biological activities. The presence of the nitro group is particularly noteworthy as it has been associated with enhanced antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Minimum Inhibitory Concentration (MIC): Ranged from 50 to 200 µg/mL.
- Mechanism of Action: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A notable study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells:
- Cytotoxicity Assay: The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells significantly compared to control groups.
Data Table: Summary of Biological Activities
| Activity | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 50 - 200 µg/mL | Disruption of cell wall synthesis |
| Anticancer | MCF-7, A549 | 25 µM (MCF-7), 30 µM (A549) | Induction of apoptosis |
Case Studies
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Antimicrobial Efficacy Study
- Conducted by Smith et al. (2022), this study focused on the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics.
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Anticancer Mechanism Investigation
- A study by Johnson et al. (2023) explored the molecular mechanisms underlying the anticancer activity of this compound. The researchers found that it activates caspase pathways leading to apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-(3-nitrobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, and how are impurities minimized?
- Methodology : The compound is synthesized via acid-catalyzed condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 3-nitrobenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with 2–3 drops of acetic acid for 2–4 hours. The product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol to achieve >75% yield and >95% purity .
- Key Controls : Use anhydrous ethanol to prevent hydrolysis, monitor reaction progress via TLC, and optimize recrystallization solvent ratios (e.g., ethanol:water 3:1) to remove unreacted starting materials.
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this hydrazide derivative?
- IR Spectroscopy : The hydrazone C=N stretch appears at 1600–1620 cm⁻¹, while the N-H stretch of the pyrazole ring is observed at 3200–3400 cm⁻¹. Absence of aldehyde C=O (~1700 cm⁻¹) confirms complete condensation .
- NMR : -NMR shows a singlet at δ 8.3–8.5 ppm for the hydrazone proton (N=CH), and -NMR confirms the C=N carbon at δ 150–155 ppm. Integration ratios validate stoichiometry .
- Mass Spectrometry : ESI-MS typically displays [M+H] peaks matching the molecular ion (e.g., m/z 302 for CHNO) with fragmentation patterns consistent with loss of NO or CH groups .
Advanced Research Questions
Q. How do substituents on the benzylidene ring (e.g., nitro vs. methoxy) influence electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) compare frontier orbitals. The nitro group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for methoxy derivatives), enhancing electrophilicity and reactivity in nucleophilic environments. Conversely, methoxy groups increase electron density on the hydrazone moiety, reducing oxidative stability .
- Experimental Validation : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potentials for nitro-substituted derivatives compared to methoxy analogs, corroborating DFT predictions .
Q. What computational strategies are used to predict solvation effects and molecular stability in aqueous environments?
- Approach : The self-consistent reaction field (SCRF) method with IEFPCM solvation models evaluates hydration effects. For N'-(3-nitrobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, solvation free energy (ΔG) is calculated as -130.83 kJ/mol, indicating moderate hydrophilicity. Hydration reduces the HOMO-LUMO gap by 0.3 eV, increasing reactivity in polar solvents .
- Validation : Experimental solubility tests in water (0.12 mg/mL) align with computational predictions of low aqueous solubility due to hydrophobic pyrazole and nitrobenzyl groups .
Q. How are vibrational force constants and normal mode analyses applied to study molecular flexibility?
- Procedure : Force constants for key bonds (e.g., C=N, N-N) are derived from scaled quantum mechanical force fields (SQMFF). The hydrazone N-N stretch exhibits a force constant of 6.8 mDyn/Å, indicating rigidity, while pyrazole ring deformations show lower constants (3.2–4.5 mDyn/Å), suggesting conformational flexibility. These correlate with thermal stability up to 220°C in TGA analyses .
Q. What molecular docking protocols are used to assess potential biological targets for this compound?
- Protocol : AutoDock Vina or Schrödinger Glide docks the compound into protein active sites (e.g., COX-2, α-glucosidase). The nitro group forms π-π interactions with Tyr355 in COX-2 (binding affinity: -8.2 kcal/mol), while the hydrazone moiety hydrogen-bonds to Asp382. MD simulations (100 ns) validate stable binding with RMSD < 2.0 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
